N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-10(8-15-13)16-14(19)12-6-5-9-3-1-2-4-11(9)17-12/h1-6,10H,7-8H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDRRDTFAMWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and antiviral agents.
Biological Studies: The compound is studied for its potential to inhibit enzymes and receptors involved in various diseases.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases and kinases, disrupting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Crystallographic and Spectroscopic Properties
Table 2: Structural and Spectroscopic Data
Key Observations:
- Crystallography: Aryl-substituted derivatives (e.g., 5c, 13) exhibit planar quinoline systems with dihedral angles <6° relative to substituents, favoring π-π stacking.
- Spectroscopy: Quinoline protons resonate near δ 8.5–8.6 ppm in NMR, while IR confirms amide C=O (1680–1650 cm⁻¹) and substituent-specific bands (e.g., NO₂ in ).
Biological Activity
N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
1. Anticancer Properties:
Research has indicated that quinoline derivatives, including this compound, exhibit potent anticancer activities. A study focused on 5-oxopyrrolidine derivatives demonstrated that certain compounds showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) revealed that modifications to the compound could enhance its efficacy against cancer cells while maintaining low toxicity to non-cancerous cells .
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Notably, derivatives of 5-oxopyrrolidine have shown promising results against multidrug-resistant strains of Staphylococcus aureus, indicating a potential role in combating antibiotic resistance .
The mechanism of action for this compound involves several pathways:
- DNA Intercalation: The quinoline core allows for intercalation with DNA, disrupting replication processes.
- Enzyme Inhibition: The pyrrolidinone ring may interact with various enzymes or proteins, inhibiting their activity and leading to cellular apoptosis or necrosis .
These interactions can lead to the modulation of cellular pathways involved in cancer progression and microbial resistance.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Adenocarcinoma) | 66 | |
| Antimicrobial | Staphylococcus aureus (MRSA) | Not specified | |
| Enzyme Inhibition | Lipoxygenase (LOX) | 10 |
Case Study: Anticancer Activity
In a controlled study, various derivatives of N-(5-oxopyrrolidin-3-yl)quinoline were synthesized and tested against A549 cells. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. Particularly, compound 21 , featuring nitro-thiophene substituents, demonstrated selective activity against multidrug-resistant strains .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between quinoline-2-carboxylic acid derivatives and substituted pyrrolidinone amines. Key steps include:
- Activation of the carboxylic acid using coupling agents like PyBOP or HATU in DMF or THF .
- Reaction with 5-oxopyrrolidin-3-amine under basic conditions (e.g., N-methylmorpholine) at room temperature or mild heating .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/DMF mixtures .
- Characterization : Confirmed via FT-IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (quinoline aromatic protons at δ 7.5–9.0 ppm, pyrrolidinone carbonyl at ~175 ppm), and HRMS .
Q. How is the structural integrity of N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide validated?
- X-ray crystallography : Single-crystal diffraction using SHELXL or SIR97 for refinement. Metrics include R-factor (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters .
- Spectroscopic analysis : NMR assignments (e.g., NOESY for spatial proximity of quinoline and pyrrolidinone moieties) and IR for functional groups .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Antiproliferative screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Solubility and stability : HPLC monitoring in PBS (pH 7.4) and simulated physiological conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for N-(5-oxopyrrolidin-3-yl)quinoline-2-carboxamide under scalable conditions?
- Reaction optimization :
- Solvent screening (DMF > THF for polar aprotic efficiency) .
- Catalytic additives (e.g., DMAP for acyl transfer acceleration) .
- Microwave-assisted synthesis (reduced reaction time from 24h to 2h) .
- Workflow : Design-of-experiment (DoE) approaches (e.g., Taguchi methods) to balance temperature, solvent, and stoichiometry .
Q. How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?
- Case study : Discrepancies in carbonyl geometry (quinoline vs. pyrrolidinone) are addressed by:
- Re-refining XRD data with SHELXL (anisotropic displacement parameters) .
- Comparing DFT-calculated (B3LYP/6-31G*) and experimental IR/NMR spectra .
- Dynamic NMR experiments to assess rotational barriers in the carboxamide linkage .
Q. What mechanistic insights explain its antiproliferative activity?
- Hypothesis testing :
- Target engagement : Surface plasmon resonance (SPR) or thermal shift assays to identify protein targets (e.g., topoisomerase II, kinases) .
- ROS induction : DCFH-DA assay to quantify reactive oxygen species (ROS) in treated cells .
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .
Q. How should contradictory bioactivity data (e.g., variable IC₅₀ across cell lines) be analyzed?
- Statistical rigor :
- Replicate experiments (n ≥ 3) with ANOVA and post-hoc Tukey tests .
- Check for off-target effects via kinome-wide profiling .
- Mechanistic context : Correlate IC₅₀ with expression levels of putative targets (e.g., Western blot for protein quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
